Cas no 88-19-7 (O-Toluenesulfonamide)

O-Toluenesulfonamide is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its key advantages include its high reactivity, stability under various conditions, and ease of handling. This compound serves as a valuable building block for further chemical transformations, enabling efficient production of target compounds with desired properties.
O-Toluenesulfonamide structure
O-Toluenesulfonamide structure
Product Name:O-Toluenesulfonamide
CAS No:88-19-7
MF:C7H9NO2S
MW:171.216860532761
MDL:MFCD00007934
CID:34458
PubChem ID:6924
Update Time:2026-01-04

O-Toluenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzenesulfonamide
    • o-Toluenesulphonamide
    • 2-Methylbenzene-1-sulfonamide
    • 2-Toluene Suldonamide
    • ORTHO TOLUENE SULFONAMIDE
    • O-TOLUENE SULFONAMIDE
    • P-TOLUENE SULFONAMIDE
    • OTSA
    • o-Methylbenzenesulfonamide
    • o-Toluenesulfonamide
    • 2-Toluenesulfonamide
    • Benzenesulfonamide, 2-methyl-
    • Toluene-2-sulfonamide
    • Toluene-2-sulphonamide
    • ortho-Toluenesulfonamide
    • Ketjenflex 9
    • 2-Tolylsulfonamide
    • Santicizer 9
    • Ketjenflex 9S
    • Ortho-toluol-sulfonamid
    • ortho-Toluenesulphonamide
    • 2(or 4)-Toluenesulfonamide
    • o-(Or p)-toluenesulphonamide
    • ortho-Toluol-sulfonamid [German]
    • 2(or 4)-Methylbenzenes
    • EINECS 232-394-7
    • T0280
    • BRN 1102362
    • TOLUENESULFONAMIDE, O-
    • R81Z6V889P
    • AI3-23216
    • Uniplex 171 (Salt/Mix)
    • SCHEMBL7369
    • o-Toluenesulfonamide, United States Pharmacopeia (USP) Reference Standard
    • Ortho Tolune Sulphonamide,(S)
    • AKOS000119649
    • DTXSID7021362
    • o-Toluenesulfonamide, Pharmaceutical Secondary Standard; Certified Reference Material
    • UNII-R81Z6V889P
    • HSDB 5256
    • EN300-18329
    • 2-toluenesulphonamide
    • SY048993
    • methyl-benzenesulphonamide
    • 8013-74-9
    • CS-W010774
    • Q27287945
    • SPR_3
    • CCRIS 8900
    • LS-7728
    • EINECS 201-808-8
    • MFCD00007934
    • FT-0651648
    • 2-Methylbenzene-1-sulphonamide
    • 2-methylbenzene-sulfonamide
    • AMY37132
    • W-109319
    • Benzenesulfonamide, ar-methyl-
    • Z57902803
    • BDBM35999
    • NSC-2185
    • O-TOLUENESULFONAMIDE [USP-RS]
    • AE-562/40299836
    • 4-11-00-00229 (Beilstein Handbook Reference)
    • 2-methylbenzene sulphonamide
    • o-Toluenesulfonamide, 99%
    • 88-19-7
    • o-tolylsulfonamide
    • NSC 2185
    • NCGC00255267-01
    • CHEMBL176892
    • STR03407
    • A806591
    • Benzenesulfonamide, 2(or 4)-methyl-
    • DTXCID301362
    • PD055397
    • STK325715
    • toluene sulfonamide
    • CAS-88-19-7
    • O-TOLUENESULFONAMIDE [HSDB]
    • TOLUENESULFONAMIDE
    • NSC2185
    • 2-methyl-benzenesulphonamide
    • EC 201-808-8
    • OTS amide
    • LS-31635
    • 1333-07-9
    • IEJ
    • InChI=1/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10
    • toluen-2-sulfonamid
    • WLN: ZSWR B1
    • TS-02327
    • FT-0659866
    • E70309
    • Tox21_301641
    • 2(or 4)-Methylbenzenesulfonamide
    • 2-Methylbenzenesulfonamide (ACI)
    • o-Toluenesulfonamide (7CI, 8CI)
    • 2-Methylbenzenesulfonimidic acid
    • 2-Methylphenylsulfonamide
    • o-Toluenesulfamide
    • NS00010811
    • O-Toluenesulfonamide
    • MDL: MFCD00007934
    • Inchi: 1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
    • InChI Key: YCMLQMDWSXFTIF-UHFFFAOYSA-N
    • SMILES: O=S(C1C(C)=CC=CC=1)(N)=O
    • BRN: 1102362

Computed Properties

  • Exact Mass: 171.03500
  • Monoisotopic Mass: 171.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 68.5

Experimental Properties

  • Color/Form: Colorless or white octahedral crystals.
  • Density: 1.2495 (rough estimate)
  • Melting Point: 156-158 °C (lit.)
  • Boiling Point: 221 °C
  • Flash Point: 178°C
  • Refractive Index: 1.6100 (estimate)
  • Water Partition Coefficient: Soluble in water (1.6 g/L at 25°C).
  • PSA: 68.54000
  • LogP: 2.42350
  • Solubility: Soluble in ethanol, slightly soluble in water and diethyl ether.

O-Toluenesulfonamide Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319,H351
  • Warning Statement: P281,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36-40
  • Safety Instruction: S26-S36/37
  • RTECS:XT4900000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R40

O-Toluenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

O-Toluenesulfonamide Pricemore >>

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O-Toluenesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
Reference
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethylformamide ,  Water ;  40 h, 1 MPa, 90 °C
Reference
One-pot aerobic oxidative sulfonamidation of aromatic thiols with ammonia by a dual-functional β-MnO2 nanocatalyst
Hayashi, Eri; et al, Chemical Communications (Cambridge, 2020, 56(14), 2095-2098

Production Method 3

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: 1,2-Dichloroethane
Reference
Oxidatively sonochemical dealkylation of various N-alkylsulfonamides to free sulfonamides and aldehydes
Katohgi, M.; et al, Tetrahedron, 2001, 57(35), 7481-7486

Production Method 4

Reaction Conditions
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
Reference
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

Production Method 5

Reaction Conditions
Reference
Studies on the sulfonation of p-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1984, 18, 41-7

Production Method 6

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 7

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 8

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 9

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 min, 40 °C
Reference
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

Production Method 10

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; et al, Organic Chemistry Frontiers, 2021, 8(1), 112-119

Production Method 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Reference
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

Production Method 12

Reaction Conditions
1.1 Solvents: Water
Reference
Tin for organic synthesis. 10. Unconventional regiospecific syntheses of aromatic carbonamides and thiocarbonamides by means of tin-mediated Friedel-Crafts reactions
Arnswald, Martin; et al, Journal of Organic Chemistry, 1993, 58(25), 7022-8

Production Method 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Reference
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

Production Method 14

Reaction Conditions
1.1 Reagents: Acetic acid, anhydride with hypoiodous acid Solvents: 1,2-Dichloroethane ;  30 - 40 °C
Reference
Iodine monoacetate
Giri, Ramesh; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-10

Production Method 15

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: 1,2-Dichloroethane
Reference
Novel sonochemical dealkylation of N-alkylsulfonamides in the presence of (diacetoxyiodo)benzene and iodine
Katohgi, Masashi; et al, Synlett, 2000, (7), 1055-1057

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium nitrate ,  Sulfuryl chloride Solvents: Acetonitrile ;  20 - 40 h, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  0 °C
Reference
Oxidation of aromatic and aliphatic triisopropylsilanylsulfanyls to sulfonyl chlorides: preparation of sulfonamides
Gareau, Yves; et al, Tetrahedron Letters, 2003, 44(42), 7821-7824

Production Method 17

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid ;  overnight, 120 °C
Reference
Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process
Li, Ze-lin; et al, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

Production Method 18

Reaction Conditions
1.1 Solvents: Toluene
Reference
Novel pentafluorophenyl hypervalent iodine reagents
Moriarty, Robert M.; et al, Tetrahedron Letters, 1987, 28(8), 877-80

Production Method 19

Reaction Conditions
Reference
Separation of saccharin from 3-(o-toluylsulfonylimido)benzoic acid sulfimide
, German Democratic Republic, , ,

Production Method 20

Reaction Conditions
Reference
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

Production Method 21

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 min, 40 °C
Reference
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

O-Toluenesulfonamide Raw materials

O-Toluenesulfonamide Preparation Products

O-Toluenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:88-19-7)O-Toluenesulfonamide
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:88-19-7)2-Methylbenzene-1-sulfonamide
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Purity:98%/99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:88-19-7)2-Methylbenzenesulfonamide
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O-Toluenesulfonamide Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on O-Toluenesulfonamide

O-Toluenesulfonamide (CAS No. 88-19-7): A Comprehensive Overview in Modern Chemical Biology

O-Toluenesulfonamide, with the chemical formula C₇H₈NO₂S, is a well-established compound in the realm of chemical biology and pharmaceutical research. Its CAS number, 88-19-7, identifies it as a key intermediate in synthesizing various biologically active molecules. This compound has garnered significant attention due to its versatile applications in drug discovery, material science, and biochemical studies. The following discussion delves into the structural characteristics, synthesis methods, and recent advancements in the utilization of O-Toluenesulfonamide in cutting-edge research.

The molecular structure of O-Toluenesulfonamide consists of a toluene ring substituted with a sulfonamide group. This unique configuration imparts distinct chemical properties that make it valuable for medicinal chemistry. The presence of both aromatic and amide functionalities allows for facile modifications, enabling researchers to tailor its reactivity for specific applications. In recent years, the sulfonamide moiety has been extensively explored as a pharmacophore in the development of novel therapeutic agents.

One of the most compelling aspects of O-Toluenesulfonamide is its role as a precursor in synthesizing sulfonamides, a class of compounds known for their broad spectrum of biological activities. Sulfonamides have demonstrated efficacy in treating infections, inflammation, and even certain types of cancer. The structural motif of O-Toluenesulfonamide provides a scaffold that can be modified to enhance binding affinity to target proteins and enzymes. This has led to the development of several lead compounds that are currently undergoing preclinical or clinical evaluations.

In the context of drug discovery, O-Toluenesulfonamide has been utilized in the design of inhibitors targeting bacterial enzymes such as dihydropteroate synthase (DHPS). DHPS is crucial for folic acid synthesis in bacteria, making it an attractive target for antibiotics. Researchers have leveraged the reactivity of the sulfonamide group to develop molecules that disrupt bacterial proliferation without harming human cells. This approach has contributed to the discovery of new antibiotics that are effective against drug-resistant strains.

The synthesis of O-Toluenesulfonamide typically involves the reaction between toluene derivatives and sulfur trioxide, followed by amidation with ammonia or an amine source. Advances in synthetic methodologies have enabled more efficient and environmentally friendly routes to produce this compound. For instance, catalytic processes have been developed that minimize waste and improve yield, aligning with green chemistry principles. These innovations are crucial for scaling up production while maintaining sustainability.

Recent studies have also highlighted the potential of O-Toluenesulfonamide in material science applications. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies. The sulfonamide group acts as a ligand, facilitating the assembly of complex structures with tailored properties.

The pharmacological properties of derivatives of O-Toluenesulfonamide continue to be a subject of intense research. For example, modifications to the aromatic ring or the sulfonamide moiety can alter bioavailability and metabolic stability. Computational modeling techniques have played a pivotal role in predicting how structural changes affect biological activity. This interdisciplinary approach combines organic chemistry expertise with computational biology insights to accelerate drug development pipelines.

In conclusion, O-Toluenesulfonamide (CAS No. 88-19-7) remains a cornerstone compound in chemical biology and pharmaceutical research due to its versatility and reactivity. Its contributions to drug discovery, material science, and biochemical studies underscore its importance in modern scientific endeavors. As research continues to evolve, new applications and synthetic strategies for this compound are likely to emerge, further solidifying its role as a vital building block in scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88-19-7)O-Toluenesulfonamide
A854606
Purity:99%
Quantity:500g
Price ($):208.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-19-7)2-Methylbenzene-1-sulfonamide
1643769;sfd6353
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
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